molecular formula C17H13BrN2O5S B2630108 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 877637-93-9

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No.: B2630108
CAS No.: 877637-93-9
M. Wt: 437.26
InChI Key: NKTZTQXAXSFVDT-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C17H13BrN2O5S and its molecular weight is 437.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidine Linked Heterocyclics

Researchers have explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, demonstrating the compound's utility in creating structures with insecticidal and antibacterial potential. These compounds were evaluated for their biological activity against specific insects and microorganisms, highlighting their relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antibacterial and Antifungal Applications

The compound has been used as a precursor in synthesizing novel structures with significant antibacterial and antifungal activities. For instance, pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids were synthesized and screened for antibacterial activity against various bacterial species, showing promising results. This highlights its potential in developing new therapeutic agents for treating bacterial infections (Kumar et al., 2017).

Antimicrobial Agent Synthesis

Further research into the synthesis of novel heterocyclic compounds containing the compound of interest has shown its utility in creating agents with antimicrobial properties. These studies focus on developing new compounds with high activity against microbial strains, contributing to the search for new antimicrobial agents (Azab et al., 2013).

Anticancer and Anti-5-Lipoxygenase Agents

The compound's derivatives have been evaluated for their potential anticancer and anti-5-lipoxygenase activities, indicating its role in synthesizing molecules with potential therapeutic benefits in cancer treatment and inflammation management (Rahmouni et al., 2016).

Synthesis of Thiophenes

It has been utilized in the one-pot synthesis of tetrasubstituted thiophenes, showcasing a [3 + 2] annulation strategy that underscores the compound's versatility in organic synthesis. This research contributes to the broader field of heterocyclic chemistry and the development of novel thiophene derivatives with potential application in materials science and pharmacology (Sahu et al., 2015).

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5S/c1-9-5-10(2)20-17(19-9)26-8-11-6-12(21)14(7-23-11)25-16(22)13-3-4-15(18)24-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZTQXAXSFVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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